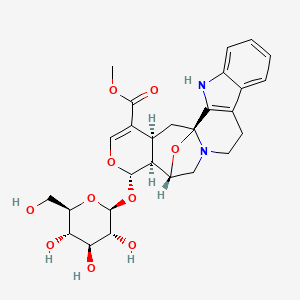

3α-Dihydrocadambine

Beschreibung

Eigenschaften

Molekularformel |

C27H32N2O10 |

|---|---|

Molekulargewicht |

544.5 g/mol |

IUPAC-Name |

methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate |

InChI |

InChI=1S/C27H32N2O10/c1-35-24(34)15-11-36-25(38-26-22(33)21(32)20(31)18(10-30)37-26)19-14(15)8-27-23-13(6-7-29(27)9-17(19)39-27)12-4-2-3-5-16(12)28-23/h2-5,11,14,17-22,25-26,28,30-33H,6-10H2,1H3/t14-,17-,18-,19+,20-,21+,22-,25+,26+,27+/m1/s1 |

InChI-Schlüssel |

OVRROYYXOBYCSR-QUXSSVLGSA-N |

Isomerische SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@]34C5=C(CCN3C[C@H]2O4)C6=CC=CC=C6N5)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Kanonische SMILES |

COC(=O)C1=COC(C2C1CC34C5=C(CCN3CC2O4)C6=CC=CC=C6N5)OC7C(C(C(C(O7)CO)O)O)O |

Synonyme |

cadambine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Alkaloid 3α-Dihydrocadambine in Anthocephalus: A Technical Guide for Researchers

An In-depth Examination of the Isolation, Characterization, and Biological Significance of a Key Indole (B1671886) Alkaloid from Anthocephalus Species.

This technical guide provides a comprehensive overview of the discovery, isolation, and biological importance of 3α-dihydrocadambine, an indole alkaloid found in Anthocephalus species, particularly Anthocephalus cadamba (also known as Neolamarckia cadamba). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the phytochemical and pharmacological properties of this natural compound.

Discovery and Significance

This compound is a prominent member of the monoterpenoid indole alkaloid family, which has been isolated from various parts of the Anthocephalus cadamba tree, including the leaves and bark.[1][2][3] Its discovery has been part of broader phytochemical investigations into this plant, which is widely used in traditional medicine. The significance of this compound in the scientific community has grown due to its interesting biological activities, most notably its ability to inhibit P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer cells. This property makes it a compound of interest for further investigation as a potential adjuvant in chemotherapy.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the yield and purity of this compound from the isolation processes described in various studies. While its presence has been confirmed through advanced analytical techniques, publications have primarily focused on the structural elucidation and biological activity of a range of isolated compounds rather than the quantification of individual alkaloids. The table below is structured to accommodate such data should it become available in future research.

| Parameter | Value | Method of Determination | Plant Part | Reference |

| Yield | Data Not Available | - | - | - |

| Purity | Data Not Available | - | - | - |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Anthocephalus species, based on established protocols for indole alkaloid separation.

General Extraction of Indole Alkaloids

A common method for the extraction of alkaloids from plant material is the use of polar solvents in a Soxhlet apparatus.

Protocol:

-

Preparation of Plant Material: The leaves or bark of Anthocephalus cadamba are collected, shade-dried, and then coarsely powdered.

-

Soxhlet Extraction: The powdered plant material is packed into a thimble and placed in a Soxhlet extractor. Methanol (B129727) or ethanol (B145695) is used as the extraction solvent. The extraction is carried out for 24-48 hours, or until the solvent in the siphon tube becomes colorless.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

-

Acid-Base Extraction (for alkaloid enrichment):

-

The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.

-

The acidic solution is then filtered to remove non-alkaloidal components.

-

The filtrate is basified to a pH of 9-10 with ammonium (B1175870) hydroxide.

-

The basified solution is then partitioned with an immiscible organic solvent such as chloroform (B151607) or dichloromethane.

-

The organic layer, containing the alkaloids, is collected and concentrated to yield a crude alkaloid fraction.

-

Isolation and Purification by Column Chromatography

Column chromatography is a standard technique for the separation of individual alkaloids from the crude extract.[4][5][6]

Protocol:

-

Preparation of the Column: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with chloroform and gradually introduces methanol (e.g., 100% chloroform, followed by 99:1, 98:2, 95:5, etc., chloroform:methanol).

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing the spots under UV light or with Dragendorff's reagent.

-

Purification: Fractions containing the compound of interest (this compound) are pooled and may be subjected to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons and to fully assign the structure.[2][7][8][9][10][11]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

P-glycoprotein Inhibition Signaling Pathway

Caption: Signaling pathways regulating P-gp mediated drug efflux and its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. web.uvic.ca [web.uvic.ca]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. column-chromatography.com [column-chromatography.com]

- 7. Neolamarckines A and B, new indole alkaloids from Neolamarckia cadamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Structural Elucidation of 3α-Dihydrocadambine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine is a notable indole (B1671886) alkaloid belonging to the monoterpenoid glycoside family, primarily isolated from plants of the Rubiaceae family, such as Neolamarckia cadamba (formerly Anthocephalus chinensis). Its complex chemical architecture has been a subject of interest, leading to its structural determination through a combination of chemical synthesis and spectroscopic methods. This technical guide provides a comprehensive overview of the key data and methodologies involved in the elucidation of the chemical structure of this compound, with a focus on the spectroscopic techniques that have been instrumental in defining its stereochemistry.

Introduction

This compound is a significant natural product with the molecular formula C₂₇H₃₄N₂O₁₀ and a molecular weight of 546.6 g/mol .[1] It is a glycosidic indole alkaloid that has garnered attention for its potential biological activities.[1] The definitive determination of its intricate, multi-cyclic structure, which includes several chiral centers, has been a scientific endeavor that showcases the power of modern analytical techniques. The structural confirmation was significantly advanced by its synthesis from secologanin, which established the relative and absolute configurations of most of its stereocenters. However, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been crucial in providing a detailed map of its atomic connectivity and stereochemical arrangement.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on a suite of analytical data that collectively define its chemical identity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ | [1] |

| Molecular Weight | 546.6 g/mol | [1] |

| CAS Number | 54483-84-0 | [1] |

| Appearance | Pale yellow amorphous compound | [2] |

| Melting Point | 186-188 °C | [2] |

| Optical Rotation [α]D | -98° (c=0.2, CH₃OH) | [2] |

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observations/Data |

| UV Spectroscopy | Consistent with an indole chromophore. |

| IR Spectroscopy | Indicates the presence of hydroxyl, amine, ester, and aromatic functionalities. |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, confirming the molecular formula. |

| ¹H NMR | Reveals the number and environment of protons, with coupling constants providing information on dihedral angles and stereochemistry. |

| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environments (e.g., C=O, C=C, C-O, C-N). |

| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure. |

Note: Detailed, quantitative NMR data tables are not publicly available in the searched literature. The information presented here is a qualitative summary of the expected data from these techniques.

Experimental Protocols

The elucidation of this compound's structure involves several key experimental procedures. The following are generalized protocols for the primary techniques used.

Isolation and Purification

This compound is typically isolated from the leaves or bark of Neolamarckia cadamba. A generalized workflow for its isolation is as follows:

Caption: Generalized workflow for the isolation of this compound.

Spectroscopic Analysis

For structural elucidation, the purified compound is subjected to a range of spectroscopic analyses.

-

NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the accurate mass and elemental composition.

-

UV-Vis Spectroscopy: The sample is dissolved in a UV-transparent solvent (e.g., methanol), and the absorbance is measured over the ultraviolet-visible range.

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet or a thin film.

Structural Elucidation through Spectroscopic Interpretation

The core of the structure elucidation process lies in the detailed analysis of NMR data.

Caption: Logical workflow for NMR-based structure elucidation.

The process begins with the analysis of 1D NMR spectra to identify the basic components of the molecule. 2D NMR experiments are then used to connect these components. For instance, COSY spectra reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. HSQC spectra link protons to their directly attached carbons, while HMBC spectra provide crucial information about longer-range connectivity, enabling the assembly of the complete carbon skeleton. Finally, NOESY or ROESY experiments, which show through-space correlations between protons, are vital for determining the relative stereochemistry of the chiral centers.

Conclusion

The chemical structure elucidation of this compound is a classic example of the application of chemical synthesis and advanced spectroscopic techniques in natural product chemistry. While its synthesis provided a foundational understanding of its stereochemistry, a detailed analysis of 1D and 2D NMR data is indispensable for a complete and unambiguous assignment of its complex structure. This technical guide outlines the key data, experimental approaches, and logical workflows that are central to this process, providing a valuable resource for researchers in natural product chemistry and drug discovery.

References

The Biosynthesis of 3α-Dihydrocadambine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine is a monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Nauclea genus, which has garnered interest for its complex chemical structure and potential biological activities. As with over 2,500 other MIAs, its biosynthesis originates from the pivotal precursor, strictosidine[1]. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound, detailing the established upstream enzymatic steps and exploring the putative downstream transformations. This document synthesizes current knowledge, presents available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the biochemical pathways to facilitate further research and drug development efforts in this area.

Introduction to Monoterpenoid Indole Alkaloid Biosynthesis

The biosynthesis of monoterpenoid indole alkaloids is a complex and highly regulated process in plants, leading to a vast array of structurally diverse compounds with significant pharmacological properties[2]. The convergence of two major metabolic pathways, the shikimate pathway providing the indole moiety (tryptamine) and the methylerythritol phosphate (B84403) (MEP) pathway generating the monoterpenoid component (secologanin), gives rise to the universal MIA precursor, strictosidine[3]. The subsequent diversification from strictosidine (B192452) into various alkaloid scaffolds, including the cadambine-type, represents a fascinating area of natural product biosynthesis.

The Upstream Biosynthetic Pathway: Formation of Strictosidine

The initial steps of MIA biosynthesis, leading to the formation of strictosidine, are well-characterized. This pathway involves the enzymatic condensation of tryptamine (B22526) and secologanin (B1681713).

Key Enzymes and Intermediates

-

Tryptamine: Derived from the amino acid tryptophan via decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC).

-

Secologanin: A complex iridoid monoterpene synthesized from geranyl pyrophosphate (GPP) through a multi-step enzymatic cascade.

-

Strictosidine Synthase (STR): This enzyme catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to stereoselectively form 3α-(S)-strictosidine[4][5]. This is a crucial rate-limiting step in the biosynthesis of nearly all MIAs[6].

-

Strictosidine β-D-Glucosidase (SGD): Following its synthesis, strictosidine is activated by the removal of its glucose moiety, a hydrolysis reaction catalyzed by SGD. This yields a highly reactive and unstable aglycone, which serves as the branching point for the synthesis of diverse MIA skeletons[7][8].

Quantitative Data

Quantitative data for the enzymes involved in the upstream pathway has been reported. The kinetic parameters for strictosidine synthase are summarized in the table below.

| Enzyme | Substrate | Apparent K_m (mM) | Source Organism | Reference |

| Strictosidine Synthase | Tryptamine | 2.3 | Catharanthus roseus | [9] |

| Strictosidine Synthase | Secologanin | 3.4 | Catharanthus roseus | [9] |

Signaling Pathway Diagram

The following diagram illustrates the well-established upstream pathway for the biosynthesis of the strictosidine aglycone.

The Putative Downstream Biosynthetic Pathway to this compound

The enzymatic steps leading from the strictosidine aglycone to this compound have not yet been fully elucidated. However, a plausible biogenetic pathway has been proposed based on the chemical structures of related alkaloids isolated from Nauclea species[6][10].

Proposed Biosynthetic Steps

A reasonable hypothesis for the biogenesis of dihydrocadambines involves the stereospecific oxidation of the vinyl side chain of strictosidine (or its aglycone) to form an epoxide or an equivalent intermediate. This is followed by an internal nucleophilic attack from the secondary amine nitrogen, leading to the closure of the seven-membered ring characteristic of the cadambine (B1221886) skeleton and the formation of a secondary alcohol[6].

The proposed key transformations are:

-

Epoxidation: An uncharacterized enzyme, likely a cytochrome P450 monooxygenase, is hypothesized to catalyze the stereospecific epoxidation of the vinyl group of the strictosidine aglycone.

-

Cyclization: A subsequent enzymatic or spontaneous intramolecular cyclization, where the secondary amine attacks the epoxide, would form the seven-membered azepine ring and a hydroxyl group at the C-3 position. The stereochemistry at this position would determine the formation of either the 3α or 3β epimer.

Proposed Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway from the strictosidine aglycone to this compound.

Experimental Protocols for Pathway Elucidation

The characterization of the enzymes involved in the biosynthesis of this compound will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

-

Transcriptome Analysis: RNA sequencing (RNA-seq) of Nauclea species known to produce this compound can identify genes that are co-expressed with known MIA pathway genes. Candidate genes for epoxidases (e.g., cytochrome P450s) and cyclases can be selected based on their expression profiles and sequence homology to known enzymes.

-

Virus-Induced Gene Silencing (VIGS): VIGS can be used to transiently silence candidate genes in Nauclea plants. A reduction in the accumulation of this compound following the silencing of a specific gene provides strong evidence for its involvement in the pathway[11].

Heterologous Expression and Purification of Candidate Enzymes

This protocol describes the expression of a candidate plant enzyme in a heterologous host, such as E. coli or Saccharomyces cerevisiae, for subsequent purification and characterization.

-

Vector Construction: The open reading frame of the candidate gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). A purification tag (e.g., His-tag, GST-tag) is often fused to the N- or C-terminus of the protein to facilitate purification.

-

Transformation and Expression: The expression vector is transformed into the chosen host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time).

-

Cell Lysis and Protein Purification: Cells are harvested and lysed to release the cellular contents. The recombinant protein is then purified from the crude lysate using affinity chromatography corresponding to the fusion tag. Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function of the purified recombinant protein.

-

Reaction Mixture: A typical reaction mixture contains a buffered solution at an optimal pH, the purified enzyme, the putative substrate (e.g., strictosidine aglycone for the epoxidase), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for a P450 enzyme).

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Analysis: The reaction is quenched, and the products are extracted. The reaction products are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected product (e.g., the epoxide intermediate or this compound). The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient quantities are produced.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the identification and characterization of enzymes in the this compound biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound represents an intriguing branch of the complex MIA network. While the upstream pathway leading to the central precursor, strictosidine, is well-established, the downstream enzymatic machinery responsible for the formation of the characteristic cadambine skeleton remains to be discovered. The proposed biogenetic pathway provides a logical framework for future research. The application of modern 'omics' technologies, coupled with traditional biochemical approaches, will be instrumental in identifying and characterizing the elusive epoxidase and cyclase enzymes. A complete elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open avenues for the metabolic engineering of high-value pharmaceutical compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Strictosidine - Wikipedia [en.wikipedia.org]

- 5. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole Alkaloids from the Leaves of Nauclea officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and functional analysis of monoterpenoid indole alkaloid pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3α-Dihydrocadambine: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a glucoindole alkaloid found in plant species of the Rubiaceae family, notably in Neolamarckia cadamba (formerly Anthocephalus cadamba) and Nauclea diderrichii.[1][2][3] As a complex natural product, it has garnered interest for its diverse biological activities, including hypotensive effects and its potential as a chemosensitizing agent in cancer therapy. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its mechanisms of action, intended for a technical audience in research and drug development.

Physical and Chemical Properties

This compound presents as a solid, crystalline substance when recrystallized.[4] Its core structure is a pentacyclic indole (B1671886) alkaloid glycoside.

| Property | Value | Source(s) |

| Chemical Formula | C₂₇H₃₄N₂O₁₀ | [2][5] |

| Molecular Weight | 546.6 g/mol | [2] |

| CAS Number | 54483-84-0 | [2][5] |

| Appearance | Crystals (from ether-chloroform); Solid powder | [4] |

| Melting Point | 182-187 °C (with decomposition) | [4] |

| Boiling Point | 802.9 ± 65.0 °C (Predicted) | |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | |

| pKa | 12.80 ± 0.70 (Predicted) |

Spectroscopic Data

The structure of this compound has been elucidated and confirmed through various spectroscopic methods. The synthetic compound has been shown to be identical in spectroscopic characteristics to the natural alkaloid.[4] While the primary literature contains detailed spectral assignments, specific peak data was not available in the surveyed abstracts.

| Method | Description |

| UV Spectroscopy | Used for initial characterization.[4] |

| Infrared (IR) Spectroscopy | Used to identify functional groups.[4] |

| Proton NMR (¹H NMR) | Used for structural elucidation.[4] |

| Mass Spectrometry (MS) | Used to determine molecular weight and fragmentation.[6] |

| Pentaacetate Derivative | The acetylated derivative has a melting point of 193-195 °C.[4] |

Experimental Protocols

Isolation from Natural Sources

This compound is naturally present in the leaves and bark of Anthocephalus cadamba.[7][8] A general protocol for the extraction of alkaloids from this plant is outlined below. Note: A specific, detailed protocol for the isolation and purification of only this compound was not available in the reviewed literature; this represents a generalized method.

General Protocol:

-

Collection and Preparation: Plant material (leaves or bark) is collected, air-dried in the shade, and ground into a coarse powder.[3][8]

-

Successive Solvent Extraction: The powdered material is subjected to successive extraction with a series of solvents of increasing polarity, such as petroleum ether, chloroform, acetone, and finally ethanol (B145695) or methanol, to separate compounds based on their solubility.[3] Alkaloids are typically found in the ethanolic or methanolic fractions.[8]

-

Preliminary Testing: The presence of alkaloids in the crude extracts is confirmed using qualitative tests, such as the Dragendorff's test, which produces an orange precipitate.[3][6]

-

Purification: The alkaloid-rich fraction would then be subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound. The specific mobile phases and conditions for isolating this compound require consulting the primary isolation literature.

Chemical Synthesis

A total synthesis of this compound from secologanin (B1681713) and tryptamine (B22526) has been reported, confirming its structure and stereochemistry.[4]

Protocol Overview:

-

Starting Material Preparation: Secologanin is protected as the dimethyl acetal (B89532) of its tetraacetate. The vinyl side chain is then dihydroxylated with high stereoselectivity to yield a glycol intermediate.

-

Cyclic Acetal Formation: The glycol is converted to a cyclic acetal to protect the secondary alcohol.

-

Oxidation: The primary alcohol on the intermediate is oxidized to form an aldehyde.

-

Reductive Coupling: The resulting aldehyde is reductively coupled with tryptamine.

-

Pictet-Spengler Reaction & Cyclization: The coupled intermediate is treated with 90% formic acid at 95°C for 18 hours. This key step accomplishes the Pictet-Spengler condensation to form the indole alkaloid core and closes the seven-membered ring, yielding a mixture of the acetylated 3α and 3β epimers.[4]

-

Deacetylation: The acetyl protecting groups are removed using potassium carbonate in methanol.

-

Chromatographic Separation: The final mixture of 3α- and 3β-dihydrocadambine is separated by chromatography on silica gel to yield the pure 3α-epimer.[4]

Biological Activity and Mechanisms of Action

This compound has been investigated for several pharmacological effects, with its hypotensive and P-glycoprotein inhibitory activities being the most characterized.

P-glycoprotein (P-gp) Inhibition and Reversal of Multidrug Resistance

In cancer therapy, multidrug resistance (MDR) is a major obstacle where cancer cells develop the ability to pump out chemotherapeutic drugs, rendering them ineffective. This is often mediated by efflux pumps like P-glycoprotein (P-gp). Studies have shown that this compound can bind to the active pocket of P-gp, inhibiting its efflux activity.[7] This action increases the intracellular concentration of co-administered chemotherapy agents (like adriamycin), restoring their cytotoxicity to resistant cancer cells.[7]

Hypotensive Activity

This compound exhibits dose-dependent hypotensive and anti-hypertensive effects in animal models.[9][10] Pharmacological studies suggest its mechanism is not due to direct action on blood vessels. In anesthetized dogs, it was shown to cause dilation of the vertebral, femoral, and common carotid arteries but had minimal effect on isolated arterial preparations.[9] This points towards a centrally-mediated or indirect mechanism of action. Further studies showed that the hypotensive effect was partially reduced by atropine, suggesting an involvement of cholinergic receptors.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 54483-84-0 | ECA48384 | Biosynth [biosynth.com]

- 3. Antimicrobial, Wound Healing and Antioxidant Activities of Anthocephalus Cadamba - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3alpha-Dihydrocadambine | C27H34N2O10 | CID 162138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. Triterpene Glycosides from the Bark of Anthocephalus Cadamba † | Semantic Scholar [semanticscholar.org]

- 10. rsc.org [rsc.org]

The Biological Activity of 3α-Dihydrocadambine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3α-Dihydrocadambine is a naturally occurring indole (B1671886) alkaloid found in plants of the Rubiaceae family, notably in Neolamarckia cadamba. This compound has garnered interest within the scientific community for its potential therapeutic applications, which are believed to stem from a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound extracts, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activities of this compound and related extracts.

| Biological Activity | Assay | Test System | Compound/Extract | Result | Reference |

| Hypotensive Activity | In vivo blood pressure measurement | Anesthetized Rats | This compound | Dose-dependent decrease in systolic and diastolic blood pressure. | [1] |

| (0.4, 0.8, 1.6, 3.2 mg/kg B.W., i.v.) | |||||

| Anti-inflammatory Activity | Carrageenan-induced paw edema | Mice | 3β-Dihydrocadambine (100 mg/kg) | Significant relief of paw edema. | |

| LPS-activated RAW 264.7 macrophages | 3β-Dihydrocadambine (10 µg/mL) | Inhibition of COX-2, IL-1β, and TNF-α secretion. | |||

| Antioxidant Activity | DPPH radical scavenging assay | In vitro | Neolamarckia cadamba ripe fruit aqueous extract | IC50: 231.33 µg/mL | [2] |

| ABTS radical scavenging assay | In vitro | Neolamarckia cadamba ripe fruit aqueous extract | 111.18 µM TEAC/g | [2] | |

| DPPH radical scavenging assay | In vitro | Neolamarckia cadamba leaf methanolic extract | IC50: 28.96 ± 1.74 µg/mL | [3] | |

| DPPH radical scavenging assay | In vitro | Neolamarckia cadamba bark methanolic extract | IC50: 15.87 ± 1.08 µg/mL | [3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Hypotensive Activity Assay (In Vivo)

-

Animal Model: Anesthetized albino rats.

-

Procedure:

-

Rats are anesthetized to maintain a stable physiological state.

-

A catheter is inserted into a major artery (e.g., carotid artery) and connected to a pressure transducer to continuously monitor systolic and diastolic blood pressure.

-

A second catheter is inserted into a major vein (e.g., jugular vein) for intravenous (i.v.) administration of the test compound.

-

A baseline blood pressure reading is established.

-

This compound is administered intravenously at varying doses (e.g., 0.4, 0.8, 1.6, and 3.2 mg/kg body weight).

-

Blood pressure is continuously recorded to observe any changes from the baseline.

-

To investigate the mechanism, receptor antagonists (e.g., atropine (B194438) for cholinergic receptors) can be administered prior to the test compound to observe any attenuation of the hypotensive effect.[1]

-

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema (In Vivo)

-

Animal Model: Mice.

-

Procedure:

-

A pre-treatment dose of the test compound (e.g., 100 mg/kg of 3β-Dihydrocadambine) is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a localized inflammation is induced by injecting a small volume of carrageenan solution into the plantar surface of the mouse's hind paw.

-

The volume of the paw is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group (receiving only the vehicle).

-

Anti-inflammatory Assay: Inhibition of Inflammatory Mediators (In Vitro)

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Procedure:

-

RAW 264.7 cells are cultured in a suitable medium and seeded in multi-well plates.

-

The cells are pre-treated with various concentrations of the test compound (e.g., 10 µg/mL of 3β-Dihydrocadambine) for a specific duration.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After an incubation period, the cell culture supernatant is collected.

-

The levels of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

The inhibitory effect of the test compound is determined by comparing the levels of these mediators in treated cells to untreated, LPS-stimulated cells.

-

Antioxidant Assays (In Vitro)

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test extract are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (around 517 nm).

-

The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.[2][3]

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, leading to a reduction in absorbance.

-

Procedure:

-

The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.

-

The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of the test extract are added to the ABTS•+ solution.

-

After a short incubation period, the absorbance is measured.

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2]

-

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on the observed effects and studies of related compounds, several signaling pathways are likely involved.

Hypotensive Effect and Cholinergic Signaling

The dose-dependent hypotensive effect of this compound in rats was found to be partially reduced by the administration of atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] This suggests that the vasodilatory and/or cardiodepressive effects of this compound may be mediated, at least in part, through the activation of the cholinergic system. Cholinergic signaling plays a crucial role in regulating cardiovascular function, primarily through the parasympathetic nervous system. Activation of muscarinic receptors in the vasculature can lead to the release of nitric oxide and subsequent vasodilation, while activation in the heart can decrease heart rate and contractility.

References

- 1. Phytochemical composition, in vitro antioxidant activity and antibacterial mechanisms of Neolamarckia cadamba fruits extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ikm.org.my [ikm.org.my]

- 3. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Hypotensive Effects of 3α-Dihydrocadambine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from Anthocephalus chinensis and Uncaria hooks, has demonstrated notable hypotensive and anti-hypertensive properties in in vivo studies. This technical guide provides a comprehensive overview of the current understanding of its potential in vitro hypotensive effects. Due to the limited availability of direct in vitro studies on this compound, this document synthesizes available in vivo data for the compound and detailed in vitro mechanistic data from structurally related indole (B1671886) alkaloids. This guide aims to provide a foundational understanding for researchers and professionals in drug development, highlighting key experimental protocols and potential signaling pathways involved in its vasodilatory action.

Introduction

The quest for novel therapeutic agents from natural sources for the management of hypertension is a significant area of pharmacological research. Indole alkaloids, a large class of naturally occurring compounds, have been a focal point of this research due to their diverse biological activities. This compound is one such compound that has shown promise as a hypotensive agent. This guide delves into the potential mechanisms underlying its effects on the vasculature, drawing parallels from closely related compounds to elucidate its mode of action at the cellular and molecular level.

In Vivo Hypotensive Activity of this compound

An early study on anaesthetized rats demonstrated that intravenous administration of this compound, isolated from the leaves of Anthocephalus chinensis, resulted in a dose-dependent and sustained hypotensive effect. The study also reported a dose-dependent negative chronotropic effect on isolated rat atria. Interestingly, the hypotensive effect was partially antagonized by atropine, suggesting a potential involvement of cholinergic pathways.

Table 1: In Vivo Hypotensive Effects of this compound in Anaesthetized Rats

| Dose (mg/kg, i.v.) | Observed Effect on Blood Pressure |

| 0.4 | Dose-dependent sustained hypotension |

| 0.8 | Dose-dependent sustained hypotension |

| 1.6 | Dose-dependent sustained hypotension |

| 3.2 | Dose-dependent sustained hypotension |

Proposed In Vitro Vasorelaxant Mechanisms: Insights from Related Indole Alkaloids

Given the structural similarity of this compound to other vasorelaxant indole alkaloids, it is plausible that they share common mechanisms of action. The following sections detail the experimental protocols and findings from in vitro studies on cadamine, rhynchophylline (B1680612), and isorhynchophylline, which can serve as a basis for postulating the mechanisms of this compound.

Endothelium-Dependent Vasorelaxation via the Nitric Oxide-cGMP Pathway

A study on the indole alkaloid cadamine revealed a significant endothelium-dependent vasorelaxant effect on isolated rat aortic rings. This suggests a mechanism involving the release of nitric oxide (NO) from endothelial cells.

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) solution. The aorta is cleaned of adherent connective tissues and cut into rings of 2-3 mm in width. For endothelium-denuded rings, the endothelium is removed by gently rubbing the intimal surface with a stainless-steel wire.

-

Mounting: The aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers for continuous recording of vascular tone.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the endothelium is assessed by the relaxation response to acetylcholine (B1216132) (ACh, 10 µM) in phenylephrine (B352888) (PE, 1 µM) pre-contracted rings. A relaxation of over 80% indicates intact endothelium.

-

Vasorelaxation Assay: After washing and re-equilibration, the aortic rings are pre-contracted with PE (1 µM). Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., cadamine) are added to the organ bath to obtain a concentration-response curve.

-

Mechanistic Studies: To investigate the involvement of the NO-cGMP pathway, the vasorelaxation assay is repeated in the presence of a nitric oxide synthase (NOS) inhibitor, such as Nω-nitro-L-arginine methyl ester (L-NAME, 100 µM).

Table 2: In Vitro Vasorelaxant Effect of Cadamine on Rat Aortic Rings

| Condition | Agonist | Cadamine Concentration | % Relaxation (Mean ± SEM) |

| Endothelium-Intact | Phenylephrine (1 µM) | 1 µM | 15.2 ± 2.5 |

| 10 µM | 45.8 ± 5.1 | ||

| 100 µM | 85.3 ± 4.2 | ||

| Endothelium-Denuded | Phenylephrine (1 µM) | 100 µM | Significantly reduced relaxation |

| Endothelium-Intact + L-NAME (100 µM) | Phenylephrine (1 µM) | 100 µM | Significantly inhibited relaxation |

Note: The data presented in this table is illustrative and based on the typical outcomes of such experiments as described in the literature for related compounds.

The proposed endothelium-dependent vasorelaxation pathway for this compound is depicted below.

Caption: Proposed NO-mediated vasodilation pathway for this compound.

Blockade of Calcium Channels

Several indole alkaloids, including rhynchophylline, isorhynchophylline, and cadamine, have been shown to inhibit Ca²⁺ influx through voltage-dependent calcium channels (VDCCs) and receptor-operated calcium channels (ROCCs) in vascular smooth muscle cells.[1] This action contributes to their vasorelaxant effects.

-

High K⁺-induced Contraction: To assess the effect on VDCCs, aortic rings are bathed in a high potassium (e.g., 60 mM KCl) solution, which causes membrane depolarization and opens VDCCs, leading to contraction. The relaxant effect of the test compound on this contraction is then measured.

-

Receptor-Agonist-induced Contraction in Ca²⁺-free medium: To evaluate the effect on intracellular Ca²⁺ release and ROCCs, rings are first treated with a vasoconstrictor (e.g., phenylephrine) in a Ca²⁺-free K-H solution containing EGTA to chelate residual Ca²⁺. This initial transient contraction is due to Ca²⁺ release from the sarcoplasmic reticulum. After the contraction subsides, Ca²⁺ is added back to the medium to induce a sustained contraction through ROCCs. The inhibitory effect of the test compound on this sustained contraction is then determined.

Table 3: Inhibitory Effects of Rhynchophylline and Isorhynchophylline on KCl-induced Contractions

| Compound | IC₅₀ (µM) on 60 mM KCl-induced contraction |

| Rhynchophylline | 20-30 |

| Isorhynchophylline | 20-30 |

Data from a study on rhynchophylline and isorhynchophylline, serving as a proxy for the potential effects of this compound.

The diagram below illustrates the proposed mechanism of vasorelaxation through the blockade of calcium channels.

Caption: Proposed vasorelaxation via blockade of calcium channels.

Experimental Workflow

The logical flow for investigating the in vitro hypotensive effects of a novel compound like this compound is outlined below.

Caption: Logical workflow for in vitro vasorelaxant studies.

Conclusion and Future Directions

The available in vivo data strongly suggest that this compound possesses hypotensive properties. Based on the mechanistic studies of structurally related indole alkaloids, it is highly probable that its in vitro effects are mediated through a combination of endothelium-dependent vasodilation, likely involving the nitric oxide-cGMP pathway, and endothelium-independent mechanisms, primarily through the blockade of calcium influx in vascular smooth muscle cells.

Future research should focus on conducting direct in vitro studies on this compound to confirm these proposed mechanisms. Specifically, concentration-response curves in isolated aortic rings with and without endothelium, and in the presence of specific inhibitors, are crucial. Furthermore, patch-clamp studies on isolated vascular smooth muscle cells would provide definitive evidence for its effects on specific ion channels. Elucidating the precise molecular targets and signaling pathways of this compound will be instrumental in evaluating its potential as a novel antihypertensive drug.

References

The Therapeutic Potential of 3α-Dihydrocadambine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from plants of the Rubiaceae family such as Neolamarckia cadamba and Anthocephalus chinensis, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its investigated hypotensive, anti-inflammatory, antioxidant, and cytotoxic properties. This document summarizes available quantitative data, details experimental protocols from key studies, and visualizes proposed mechanisms and experimental workflows to facilitate further research and development. While promising, it is evident that significant research gaps remain, particularly in quantifying the full spectrum of its biological activities and elucidating the precise molecular mechanisms and signaling pathways involved.

Introduction

This compound is a natural product that has been the subject of preliminary investigations for its pharmacological effects.[1] Its chemical structure, a complex indole (B1671886) alkaloid glycoside, lends itself to a variety of potential biological interactions. This guide aims to consolidate the existing research to provide a clear and structured resource for professionals in the field of drug discovery and development.

Pharmacological Properties and Potential Therapeutic Uses

Current research suggests that this compound exhibits a range of biological activities, indicating its potential in several therapeutic areas.

Hypotensive and Anti-hypertensive Effects

The most well-documented therapeutic potential of this compound lies in its ability to lower blood pressure. In vivo studies have demonstrated a dose-dependent hypotensive effect in animal models.

Quantitative Data: Hypotensive Effects

| Parameter | Animal Model | Dose (mg/kg, i.v.) | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure | Effect on Heart Rate | Reference |

| Hypotensive Effect | Anesthetized Rats | 0.4 | Sustained reduction | Sustained reduction | Biphasic: initial reduction followed by a small increase | [2] |

| Hypotensive Effect | Anesthetized Rats | 0.8 | Sustained reduction | Sustained reduction | Biphasic: initial reduction followed by a small increase | [2] |

| Hypotensive Effect | Anesthetized Rats | 1.6 | Sustained reduction | Sustained reduction | Biphasic: initial reduction followed by a small increase | [2] |

| Hypotensive Effect | Anesthetized Rats | 3.2 | Sustained reduction | Sustained reduction | Biphasic: initial reduction followed by a small increase | [2] |

Anti-inflammatory, Antioxidant, and Cytotoxic Properties

Preliminary studies and general screenings of compounds from Neolamarckia cadamba suggest that this compound may possess anti-inflammatory, antioxidant, and cytotoxic properties. However, there is a notable absence of specific quantitative data, such as IC50 values, for the isolated this compound in the current scientific literature. One study has indicated that this compound can reverse adriamycin resistance in MCF-7/ADR (human breast adenocarcinoma) cells, suggesting a potential role in oncology, reportedly with no direct toxicity to the cells. Further targeted research is required to quantify these effects.

Quantitative Data: Anti-inflammatory, Antioxidant, and Cytotoxic Effects

| Activity | Assay/Cell Line | IC50 Value | Reference |

| Anti-inflammatory | Data not available | Data not available | |

| Antioxidant | Data not available | Data not available | |

| Cytotoxicity | A549, HepG2, MCF-7 | Data not available |

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the observed biological activities of this compound are not yet fully elucidated.

Hypotensive Mechanism

The hypotensive action of this compound is proposed to involve multiple mechanisms. Studies suggest a potential mediation via cholinergic receptors, as the hypotensive effect was partially reduced by atropine (B194438).[2] An effect on the central nervous system has also been suggested as a possible mechanism.[2] However, the specific receptors and downstream signaling cascades have not been identified.

Figure 1: Hypothesized mechanisms of hypotensive action of this compound.

Other Potential Mechanisms

The mechanisms behind the suggested anti-inflammatory, antioxidant, and cytotoxic effects are still speculative and require dedicated investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning this compound.

In Vivo Hypotensive Effect in Anesthetized Rats

This protocol is based on the study by Pongpan Aroonsang (1984).[2]

Figure 2: Experimental workflow for in vivo hypotensive assay.

-

Animals: Albino rats of a specified weight range.

-

Anesthesia: An appropriate anesthetic agent is administered to maintain a stable level of anesthesia throughout the experiment.

-

Surgical Preparation:

-

The trachea is cannulated to ensure a clear airway.

-

The carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure.

-

The femoral vein is cannulated for the intravenous administration of this compound and other pharmacological agents.

-

-

Drug Administration:

-

Following a stabilization period, this compound is infused intravenously at escalating doses (0.4, 0.8, 1.6, and 3.2 mg/kg body weight).

-

To investigate the mechanism of action, pharmacological antagonists such as atropine (0.3 mg/kg), propranolol (1 and 2 mg/kg), mepyramine (10 mg/kg) with cimetidine (B194882) (20 mg/kg), and hexamethonium (B1218175) (3.5 mg/kg) can be administered prior to the infusion of this compound.[2]

-

-

Data Acquisition: Systolic and diastolic blood pressure, as well as heart rate, are continuously recorded throughout the experiment.

In Vitro Cytotoxicity Assay (General Protocol)

While specific data for this compound is lacking, a standard MTT assay protocol would be appropriate to determine its cytotoxic effects on cell lines such as A549 (human lung carcinoma), HepG2 (human liver carcinoma), and MCF-7 (human breast adenocarcinoma).

-

Cell Culture: The selected cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antioxidant Assays (General Protocols)

To quantify the antioxidant potential of this compound, standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be suitable.

-

DPPH Radical Scavenging Assay:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified time.

-

The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured, which corresponds to the scavenging of the DPPH radical.

-

The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

-

-

ABTS Radical Scavenging Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is then diluted to a specific absorbance.

-

Various concentrations of this compound are added to the ABTS•+ solution.

-

After a set incubation period, the decrease in absorbance at a specific wavelength (e.g., 734 nm) is measured.

-

The percentage of radical scavenging is calculated, and the IC50 value is determined.

-

In Vitro Anti-inflammatory Assay (General Protocol)

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture and Stimulation: RAW 264.7 cells are cultured and then stimulated with LPS in the presence or absence of various concentrations of this compound.

-

Nitric Oxide Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

-

Cell Viability: A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the cardiovascular field. The existing data on its hypotensive effects are a strong foundation for further preclinical development. However, to fully realize its therapeutic potential, several key areas require further investigation:

-

Quantitative Bioactivity Studies: There is a critical need for studies that quantify the anti-inflammatory, antioxidant, and cytotoxic effects of isolated this compound to establish a clear pharmacological profile.

-

Mechanism of Action Elucidation: In-depth studies are required to identify the specific molecular targets and signaling pathways through which this compound exerts its effects. This includes identifying the specific cholinergic receptors involved in its hypotensive action and exploring the pathways related to its other potential activities.

-

In Vivo Efficacy and Safety: Further in vivo studies in relevant animal models are necessary to confirm the efficacy and establish the safety profile of this compound for its various potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of this compound could lead to the identification of more potent and selective compounds.

References

3α-Dihydrocadambine: A Glucoindole Alkaloid with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from Nauclea cadamba (formerly Anthocephalus cadamba), has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of this compound, focusing on its classification, chemical properties, and known biological activities. It is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a compilation of available quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action through signaling pathways.

Introduction

This compound belongs to the extensive family of glucoindole alkaloids, which are characterized by an indole (B1671886) nucleus linked to a glucose moiety. These natural products are biosynthesized from the amino acid tryptophan and the monoterpenoid secologanin.[1] Found in various plant species, particularly within the Rubiaceae family, this compound has been identified as a key bioactive constituent of Nauclea cadamba.[2][3] Preliminary studies have highlighted its potential therapeutic applications, most notably its hypotensive effects.[4] Further research is exploring its anti-inflammatory, antioxidant, and cytotoxic properties.[3] This guide aims to consolidate the current scientific knowledge on this compound to facilitate further investigation and drug discovery efforts.

Chemical Properties and Structure

This compound is a complex molecule with the chemical formula C₂₇H₃₄N₂O₁₀ and a molecular weight of 546.57 g/mol .[5] Its structure features a pentacyclic indole alkaloid core glycosidically linked to a glucose molecule. The stereochemistry of the molecule has been elucidated through spectroscopic analysis and confirmed by chemical synthesis.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54483-84-0 | [5] |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ | [5] |

| Molecular Weight | 546.57 g/mol | [5] |

| Appearance | Solid powder | [5] |

| Topological Polar Surface Area | 174 Ų | [5] |

| Hydrogen Bond Donor Count | 6 | [5] |

| Hydrogen Bond Acceptor Count | 11 | [5] |

| Rotatable Bond Count | 5 | [5] |

Biological Activities and Quantitative Data

The primary reported biological activity of this compound is its dose-dependent hypotensive effect. While other activities such as anti-inflammatory, antioxidant, and cytotoxic effects are suggested for the plant extracts containing this alkaloid, specific quantitative data for the pure compound are limited in the current literature.

Hypotensive Activity

Studies in anesthetized normotensive rats have demonstrated that intravenous administration of this compound causes a significant, dose-dependent reduction in both systolic and diastolic blood pressure.[4]

Table 2: Hypotensive Effect of this compound in Anesthetized Rats

| Dose (mg/kg B.W.) | Observed Effect | Reference |

| 0.4 | Sustained hypotensive effect | [4] |

| 0.8 | Sustained hypotensive effect | [4] |

| 1.6 | Sustained hypotensive effect | [4] |

| 3.2 | Sustained hypotensive effect | [4] |

Note: Specific ED50 values for the hypotensive effect are not yet reported in the available literature.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound exerts its biological effects are still under investigation. However, initial studies on its hypotensive activity provide some clues.

Cholinergic System Involvement in Hypotension

The hypotensive effect of this compound was found to be partially reduced by the administration of atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[4] This suggests a possible involvement of the cholinergic signaling pathway in mediating its blood pressure-lowering effects. The proposed mechanism may involve the stimulation of muscarinic receptors, leading to vasodilation and a decrease in heart rate.

Caption: Proposed cholinergic signaling pathway for the hypotensive effect of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Nauclea cadamba

The following is a representative protocol for the isolation of this compound from the heartwood of Nauclea cadamba.

References

3α-Dihydrocadambine: A Comprehensive Technical Review of a Bioactive Indole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a glucoindole alkaloid primarily isolated from the plant Neolamarckia cadamba, has emerged as a molecule of significant interest in the field of pharmacology. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its synthesis, pharmacological properties, and potential therapeutic applications. While the compound has demonstrated promising biological activities, including hypotensive, anti-inflammatory, antioxidant, and cytotoxic effects, this review also highlights the existing gaps in the literature, particularly the need for more extensive quantitative data and detailed mechanistic studies on the purified compound. This document aims to serve as a foundational resource for researchers and professionals in drug development, summarizing the current state of knowledge and identifying key areas for future investigation.

Introduction

This compound is a naturally occurring glucoindole alkaloid found in species of the Rubiaceae family, most notably in Neolamarckia cadamba (also known as Anthocephalus cadamba or Anthocephalus chinensis)[1]. Structurally, it is a complex molecule featuring a fused heterocyclic system glycosidically linked to a glucose moiety. The presence of multiple chiral centers and functional groups contributes to its diverse biological activities.

Initial investigations into this compound have revealed a range of pharmacological effects, with its hypotensive properties being the most studied. Additionally, preliminary studies on extracts containing this alkaloid suggest potential anti-inflammatory, antioxidant, and cytotoxic activities. This review consolidates the available scientific literature on this compound, presenting the data in a structured format to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₄N₂O₁₀ | [1] |

| Molecular Weight | 546.57 g/mol | [1] |

| CAS Number | 54483-84-0 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 182-187 °C (decomposes) |

Synthesis and Structural Elucidation

The total synthesis of this compound has been successfully achieved, providing a route to obtain the compound for further pharmacological testing and confirming its structure.

Experimental Protocol: Total Synthesis from Secologanin

The following protocol is a summary of the synthetic route described in the literature.

Materials:

-

Secologanin

-

Tryptamine

-

Various reagents and solvents (e.g., methanol, formic acid, potassium carbonate, silica (B1680970) gel)

Methodology:

-

Starting Material Preparation: Secologanin is protected and stereoselectively dihydroxylated to yield the corresponding glycol.

-

Cyclization and Oxidation: The glycol is converted to a cyclic acetal (B89532) to protect the secondary alcohol, followed by the oxidation of the primary alcohol to an aldehyde.

-

Reductive Coupling: The resulting aldehyde is reductively coupled with tryptamine.

-

Pictet-Spengler Reaction and Deprotection: The coupled intermediate is treated with 90% formic acid to induce an intramolecular Pictet-Spengler reaction, forming the core alkaloidal framework.

-

Deacetylation and Purification: The glycosidic acetate (B1210297) groups are removed by treatment with potassium carbonate in methanol.

-

Chromatographic Separation: The final mixture is purified by silica gel chromatography to yield this compound and its 3β-isomer.

Structural Elucidation:

The structure of the synthesized this compound was confirmed by comparing its spectroscopic data (IR, UV, ¹H-NMR) and thin-layer chromatography (TLC) behavior with that of the natural alkaloid. Further confirmation was obtained by converting the synthetic product to its pentaacetate derivative and comparing its properties with the pentaacetate of the natural compound.

Pharmacological Activities

This compound has been investigated for several pharmacological activities, with the most detailed studies focusing on its cardiovascular effects.

Hypotensive Activity

In vivo studies in anesthetized rats have demonstrated that intravenous infusion of this compound induces a dose-dependent hypotensive effect, affecting both systolic and diastolic blood pressure. A biphasic effect on heart rate was also observed, with an initial reduction followed by a slight increase.

Quantitative Data:

Note: Specific quantitative data from dose-response studies are not available in the reviewed literature. The following table summarizes the qualitative findings.

| Dose (mg/kg B.W.) | Effect on Blood Pressure | Effect on Heart Rate |

| 0.4 | Hypotensive | Biphasic (initial decrease, then slight increase) |

| 0.8 | More pronounced hypotension | Biphasic |

| 1.6 | Stronger hypotension | Biphasic |

| 3.2 | Most potent hypotensive effect | Biphasic |

Mechanism of Hypotensive Action

The mechanism underlying the hypotensive effect of this compound appears to be multifactorial. Studies using various receptor antagonists have provided some insights:

-

Cholinergic System Involvement: The hypotensive effect was partially reduced by the muscarinic receptor antagonist atropine, suggesting a contribution from the cholinergic system.

-

Adrenergic and Histaminergic Systems: The effect was not inhibited by the β-blocker propranolol (B1214883) or a combination of H1 and H2 histamine (B1213489) receptor blockers (mepyramine and cimetidine), indicating that these systems are likely not directly involved.

-

Ganglionic Blockade: The ganglionic blocker hexamethonium (B1218175) only slightly reduced the hypotensive effect.

-

Direct Vasodilation: It is hypothesized that this compound may also exert a direct vasodilatory effect on vascular smooth muscle.

dot graph Hypotensive_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

DHC [label="this compound", fillcolor="#FBBC05"]; Cholinergic [label="Cholinergic Receptors\n(Muscarinic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vascular [label="Vascular Smooth Muscle"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hypotension [label="Hypotensive Effect", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DHC -> Cholinergic; DHC -> Vascular [label="Direct action?"]; Cholinergic -> Vasodilation; Vascular -> Vasodilation; Vasodilation -> Hypotension; } caption: "Hypothesized Mechanisms of Hypotensive Action of this compound."

Anti-inflammatory, Antioxidant, and Cytotoxic Activities

While extracts of Neolamarckia cadamba containing this compound have been reported to possess anti-inflammatory, antioxidant, and cytotoxic properties, there is a lack of studies on the isolated compound. One study on a stereoisomer, 3β-dihydrocadambine, showed significant in vitro and in vivo anti-inflammatory effects, suggesting that this compound may have similar activities.

Quantitative Data:

Note: No quantitative data (e.g., IC50, EC50) for the anti-inflammatory, antioxidant, or cytotoxic activities of purified this compound were found in the reviewed literature.

P-glycoprotein (P-gp) Inhibition

Preliminary research suggests that this compound may act as a P-glycoprotein (P-gp) inhibitor. P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Inhibition of P-gp could therefore represent a strategy to overcome drug resistance.

Quantitative Data:

Note: Quantitative data on the potency of this compound as a P-gp inhibitor is not currently available in the literature.

Discussion and Future Perspectives

The research conducted to date on this compound indicates its potential as a lead compound for the development of new therapeutic agents, particularly for cardiovascular diseases and potentially as an adjunct in cancer chemotherapy. The successful total synthesis of the molecule is a significant step forward, as it allows for the production of sufficient quantities for detailed biological evaluation.

However, a critical analysis of the existing literature reveals several key areas that require further investigation:

-

Quantitative Pharmacological Data: There is a pressing need for comprehensive dose-response studies to determine the potency and efficacy (e.g., IC50, EC50, Ki values) of purified this compound in various biological assays.

-

Detailed Mechanistic Studies: The molecular mechanisms underlying the observed biological activities need to be elucidated in more detail. For its hypotensive effect, the specific subtypes of muscarinic receptors involved and the downstream signaling pathways should be identified. For its potential as a P-gp inhibitor, binding studies and functional assays are required to confirm this activity and determine its mechanism of inhibition.

-

In-depth Evaluation of Other Biological Activities: The anti-inflammatory, antioxidant, and cytotoxic properties of purified this compound need to be systematically evaluated using a panel of in vitro and in vivo models.

-

Pharmacokinetics and Toxicology: To assess its drug-like properties, the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the toxicological profile of this compound need to be established.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could help to identify the key structural features responsible for its biological activities and could lead to the development of more potent and selective compounds.

Conclusion

This compound is a promising natural product with a range of reported biological activities. While the initial findings are encouraging, the field is still in its early stages of exploration. This technical guide has summarized the current body of knowledge and, more importantly, has highlighted the significant opportunities for future research. A more rigorous and quantitative approach to studying the pharmacology of this compound will be essential to unlock its full therapeutic potential. The detailed experimental protocol for its synthesis provided herein should facilitate these future investigations. It is hoped that this review will serve as a valuable resource and a catalyst for further research into this intriguing indole (B1671886) alkaloid.

References

3α-Dihydrocadambine: A Technical Guide on its Ethnomedicinal Roles and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Dihydrocadambine, a prominent indole (B1671886) alkaloid isolated from plants of the Rubiaceae family, notably Neolamarckia cadamba, has a rich history in traditional medicine. This technical guide provides a comprehensive overview of its ethnobotanical uses, pharmacological activities, and underlying mechanisms of action. This document details its significant hypotensive, anti-inflammatory, and cytotoxic potential, with a particular focus on its role in reversing multidrug resistance in cancer cells. This guide includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring gluco-indole alkaloid that has been the subject of growing scientific interest due to its diverse bioactive properties.[1] Traditionally, various parts of Neolamarckia cadamba (formerly Anthocephalus cadamba), a plant rich in this compound, have been used in folk medicine to treat a range of ailments, including fever, uterine complaints, skin diseases, and more. Modern pharmacological studies have begun to validate these traditional uses, revealing the compound's potential as a therapeutic agent. This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for the scientific community.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a spectrum of pharmacological effects. The available quantitative and qualitative data from various studies are summarized below.

Hypotensive Activity

Studies have shown that this compound exhibits a dose-dependent hypotensive effect. Research in animal models has confirmed its ability to lower blood pressure.

Table 1: Hypotensive Effect of this compound in Anesthetized Rats

| Dose (mg/kg, i.v.) | Effect on Blood Pressure | Heart Rate Change |

| 0.4 | Dose-dependent sustained hypotensive effect | Initial reduction followed by a small increase |